

Application Note: Synthesis of Novel 3D Scaffolds from Methyl 4-hydroxyoxane-4-carboxylate

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Compound of Interest

Compound Name: *Methyl 4-hydroxyoxane-4-carboxylate*

Cat. No.: B038299

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Abstract

Methyl 4-hydroxyoxane-4-carboxylate is a versatile and highly valuable starting material for the synthesis of novel, three-dimensional molecular scaffolds. Its unique structure, featuring a tetrahydropyran (THP) ring, a quaternary stereocenter, a tertiary alcohol, and an ester functional group, provides multiple handles for diverse chemical transformations. This guide details two robust, field-proven synthetic pathways that leverage this building block to create complex spiro-ether and C4-functionalized tetrahydropyran scaffolds. These scaffolds are of significant interest to researchers in drug discovery and medicinal chemistry due to the prevalence of the THP motif in bioactive natural products and the favorable physicochemical properties of sp³-rich spirocyclic systems.^{[1][2][3]} This document provides detailed, step-by-step protocols, mechanistic insights, and data presentation to enable researchers to reliably synthesize these novel molecular frameworks.

Introduction: The Strategic Value of a Unique Building Block

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products with potent biological activities.^[1] Its saturated, non-planar structure allows for the precise spatial arrangement of functional groups, which is critical for

optimizing interactions with biological targets. **Methyl 4-hydroxyoxane-4-carboxylate** (Figure 1) is an exceptional starting material because it already contains this core THP motif, along with a strategically placed quaternary center. This "fully substituted" carbon atom serves as an ideal anchor point for the construction of spirocycles—a class of molecules highly sought after in drug development for their structural rigidity, novelty, and ability to explore three-dimensional chemical space.^{[4][5][6]}

This application note outlines two primary synthetic strategies starting from **Methyl 4-hydroxyoxane-4-carboxylate**:

- Pathway A: Construction of a novel 1,6-dioxaspiro[3.5]nonane scaffold through a multi-step sequence involving reduction, selective activation, and intramolecular cyclization.
- Pathway B: Generation of a library of C4-substituted tetrahydropyran derivatives via a dehydration-conjugate addition sequence, providing rapid access to diverse functionalized scaffolds.

Figure 1. Structure of **Methyl 4-hydroxyoxane-4-carboxylate**

COC(=O)C1(O)CCOCC1

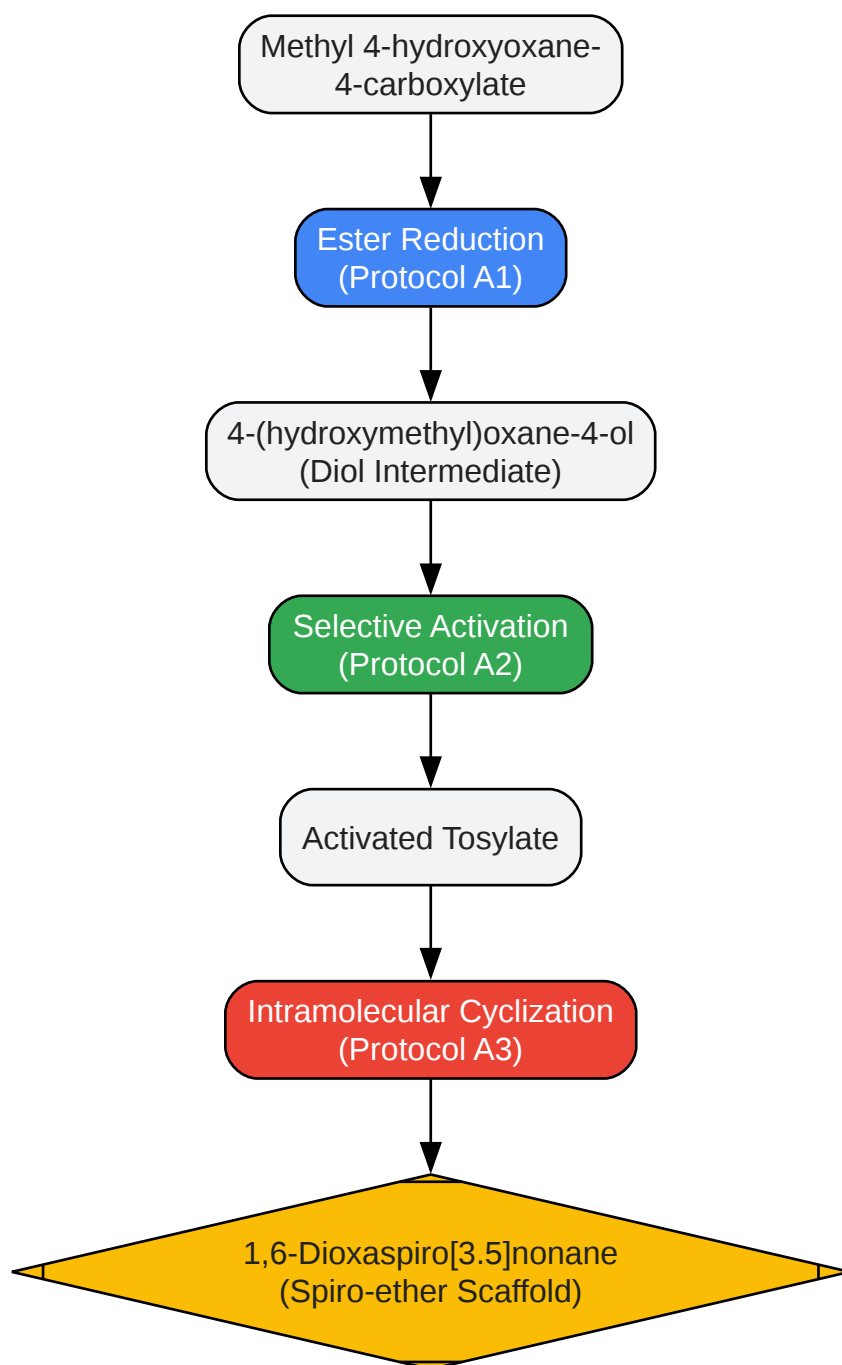
Pathway A: Synthesis of a Novel Spiro-ether Scaffold

This pathway transforms the starting material into a rigid, spirocyclic oxetane. The strategy hinges on converting the ester into a primary alcohol, creating a diol, followed by selective activation of the primary alcohol and a subsequent intramolecular Williamson ether synthesis.

^{[7][8][9]}

Workflow for Spiro-ether Synthesis

The logical flow for this transformation is outlined below. Each step is designed to chemoselectively modify one functional group, setting the stage for the final ring-closing reaction.



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Diagram 1. Workflow for the synthesis of the spiro-ether scaffold.

Protocol A1: Reduction of Methyl Ester to Diol

This protocol utilizes Lithium Aluminum Hydride (LiAlH_4), a powerful reducing agent necessary for the complete reduction of the ester to a primary alcohol.[10][11][12] Sodium borohydride

(NaBH₄) is not sufficiently reactive for this transformation.^[13]

Materials:

- **Methyl 4-hydroxyoxane-4-carboxylate** (1.0 eq)
- Lithium Aluminum Hydride (LiAlH₄, 1.5 eq)
- Anhydrous Tetrahydrofuran (THF)
- Deionized Water
- 15% w/v aqueous Sodium Hydroxide (NaOH)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Ethyl Acetate (EtOAc)

Procedure:

- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add LiAlH₄ (1.5 eq).
- Carefully add anhydrous THF to create a slurry (approx. 0.5 M). Cool the flask to 0 °C in an ice bath.
- Dissolve **Methyl 4-hydroxyoxane-4-carboxylate** (1.0 eq) in anhydrous THF and add it to the dropping funnel.
- Add the solution of the starting material dropwise to the LiAlH₄ slurry over 30 minutes, maintaining the internal temperature below 5 °C.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is fully consumed.
- Cool the reaction mixture back to 0 °C.

- Work-up (Fieser method): Sequentially and very carefully, add deionized water (X mL), followed by 15% NaOH (X mL), and finally deionized water (3X mL), where X is the mass of LiAlH_4 used in grams.
- Stir the resulting granular precipitate vigorously for 30 minutes.
- Filter the solid through a pad of Celite®, washing thoroughly with EtOAc.
- Dry the combined organic filtrates over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield 4-(hydroxymethyl)oxane-4-ol as a colorless oil or white solid.

Scientist's Note: The Fieser work-up is a critical safety and efficiency step. It neutralizes the excess reactive LiAlH_4 and produces a granular, easily filterable aluminum salt, which simplifies purification compared to an acid quench. The formation of a diol with both a primary and a tertiary alcohol is key for the subsequent selective reaction.^{[14][15]}

Protocol A2: Selective Activation of the Primary Alcohol

This step leverages the steric differences between the primary and tertiary hydroxyl groups. The less-hindered primary alcohol reacts preferentially with tosyl chloride to form a tosylate, an excellent leaving group for the subsequent $\text{S}_\text{N}2$ reaction.^{[16][17][18]}

Materials:

- 4-(hydroxymethyl)oxane-4-ol (1.0 eq)
- p-Toluenesulfonyl chloride (TsCl, 1.1 eq)
- Anhydrous Dichloromethane (DCM)
- Anhydrous Pyridine (3.0 eq) or Triethylamine (TEA)
- Saturated aqueous Sodium Bicarbonate (NaHCO_3)
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- Dissolve the diol intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
- Add pyridine (3.0 eq) and cool the solution to 0 °C.
- Add TsCl (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
- Stir the reaction at 0 °C for 4-6 hours. Monitor by TLC for the disappearance of the starting diol.
- Upon completion, quench the reaction by adding cold, saturated NaHCO₃ solution.
- Transfer the mixture to a separatory funnel and extract with DCM (3x).
- Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- The crude product can be purified by flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure mono-tosylated product.

Scientist's Note: The use of a slight excess of TsCl ensures full conversion of the primary alcohol, while the low temperature and reaction time minimize the competing reaction at the sterically hindered tertiary alcohol. Pyridine acts as both a base and a nucleophilic catalyst.

Protocol A3: Intramolecular Cyclization to Form Spiro-ether

The final step is an intramolecular Williamson ether synthesis, a robust method for forming cyclic ethers.^{[8][19][20]} The alkoxide generated from the tertiary alcohol acts as a nucleophile, displacing the tosylate leaving group to form the desired spiro-oxetane.

Materials:

- Mono-tosylated intermediate (1.0 eq)
- Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous Ammonium Chloride (NH₄Cl)
- Ethyl Acetate (EtOAc)

Procedure:

- In a flame-dried flask under nitrogen, suspend NaH (1.5 eq) in anhydrous THF.
- Dissolve the tosylated intermediate (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension at room temperature.
- After the addition, gently heat the reaction mixture to 50 °C and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
- Cool the reaction to 0 °C and carefully quench by the slow addition of saturated NH₄Cl solution.
- Extract the aqueous layer with EtOAc (3x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the final 1,6-Dioxaspiro[3.5]nonane scaffold.

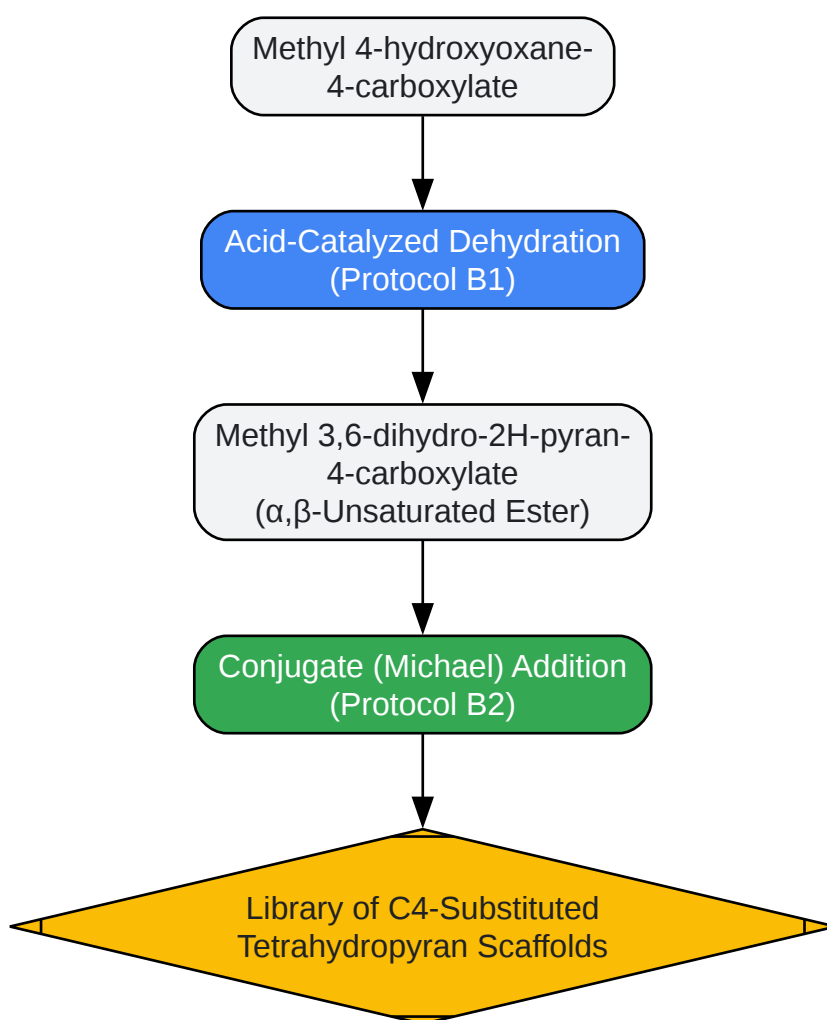
Scientist's Note: This S_N2 cyclization is highly efficient for forming 4, 5, and 6-membered rings. [19] The use of a strong, non-nucleophilic base like NaH is crucial for deprotonating the tertiary alcohol without competing side reactions.

Pathway B: Synthesis of C4-Substituted Tetrahydropyran Scaffolds

This pathway offers a divergent approach to creating a library of novel THP derivatives. It begins with the acid-catalyzed dehydration of the tertiary alcohol to form an α,β -unsaturated ester. This versatile intermediate can then undergo conjugate addition with a wide range of nucleophiles to introduce diverse functionality at the C4 position.

Workflow for C4-Functionalization

This two-step sequence transforms the single starting material into a key intermediate that serves as a gateway to numerous analogs.



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Diagram 2. Workflow for the synthesis of C4-substituted THP scaffolds.

Protocol B1: Acid-Catalyzed Dehydration

Tertiary alcohols undergo dehydration readily under acidic conditions via an E1 mechanism.^[21]^[22]^[23]^[24] Heating with a strong acid promotes the elimination of water to form a stable, conjugated alkene.

Materials:

- **Methyl 4-hydroxyoxane-4-carboxylate** (1.0 eq)
- Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 eq) or p-Toluenesulfonic acid (PTSA)
- Toluene
- Saturated aqueous Sodium Bicarbonate (NaHCO₃)
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- Set up a round-bottom flask with a Dean-Stark apparatus and reflux condenser.
- To the flask, add **Methyl 4-hydroxyoxane-4-carboxylate** (1.0 eq), toluene, and a catalytic amount of H₂SO₄ or PTSA.
- Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
- Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction by TLC.
- Cool the reaction mixture to room temperature.
- Carefully pour the mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize the acid.
- Extract the aqueous layer with toluene or ethyl acetate (3x).

- Combine the organic layers, wash with brine, dry over MgSO_4 , filter, and concentrate under reduced pressure.
- The resulting crude Methyl 3,6-dihydro-2H-pyran-4-carboxylate can be purified by chromatography or used directly in the next step if sufficiently pure.[\[25\]](#)

Scientist's Note: The E1 mechanism proceeds through a tertiary carbocation intermediate, which is relatively stable. The use of a Dean-Stark trap drives the equilibrium towards the alkene product by removing water as it is formed.

Protocol B2: Conjugate Addition to the α,β -Unsaturated Ester

The electron-withdrawing ester group activates the alkene for conjugate (or Michael) addition, where nucleophiles add to the β -carbon.[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#) This reaction is a powerful tool for C-C and C-heteroatom bond formation.

Materials:

- Methyl 3,6-dihydro-2H-pyran-4-carboxylate (1.0 eq)
- Selected Nucleophile (e.g., Gilman reagent, amine, thiol) (1.1 - 1.5 eq)
- Appropriate solvent (e.g., THF for organocuprates, EtOH for amines/thiols)
- Copper(I) Iodide (CuI , for Gilman reagents)
- Methyllithium or other organolithium (for Gilman reagents)

General Procedure (Example using a Gilman Reagent):

- In a flame-dried flask under nitrogen, suspend CuI (1.1 eq) in anhydrous THF and cool to -78°C .
- Slowly add an organolithium reagent (e.g., MeLi , 2.2 eq) to form the lithium diorganocuprate (Gilman reagent).

- Dissolve the α,β -unsaturated ester (1.0 eq) in anhydrous THF and add it dropwise to the Gilman reagent at $-78\text{ }^{\circ}\text{C}$.
- Stir the reaction at low temperature for 1-2 hours, monitoring by TLC.
- Quench the reaction by adding saturated aqueous NH_4Cl solution.
- Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
- Wash the combined organic layers with brine, dry over MgSO_4 , filter, and concentrate.
- Purify by flash column chromatography to yield the C4-alkylated tetrahydropyran product.

Scientist's Note: The choice of nucleophile and conditions dictates the outcome. "Soft" nucleophiles like cuprates, thiols, and amines preferentially undergo 1,4-conjugate addition, whereas "hard" nucleophiles like Grignard or organolithium reagents may favor direct 1,2-addition to the ester carbonyl.^[30] This selectivity makes the conjugate addition a highly predictable and versatile reaction.

Data Summary: Library of C4-Substituted Scaffolds

The following table illustrates the potential diversity that can be achieved from the α,β -unsaturated ester intermediate using various nucleophiles in Protocol B2.

Entry	Nucleophile Source	Reagent Class	C4-Substituent Introduced
1	$(\text{CH}_3)_2\text{CuLi}$	Organocuprate	$-\text{CH}_3$
2	Ph_2CuLi	Organocuprate	$-\text{Ph}$
3	Piperidine	Secondary Amine	$-\text{N}(\text{CH}_2)_5$
4	Benzylamine	Primary Amine	$-\text{NHCH}_2\text{Ph}$
5	Thiophenol	Thiol	$-\text{SPh}$
6	Diethyl malonate/ NaOEt	Carbon Nucleophile	$-\text{CH}(\text{CO}_2\text{Et})_2$

Conclusion

Methyl 4-hydroxyoxane-4-carboxylate serves as an outstanding chassis for the construction of novel and medicinally relevant scaffolds. The protocols detailed herein provide reliable and scalable methods for accessing both rigid, three-dimensional spiro-ethers and diverse libraries of C4-functionalized tetrahydropyrans. The chemical logic behind each step—leveraging chemoselectivity, steric effects, and predictable reactivity patterns—empowers researchers to not only replicate these syntheses but also adapt them for the creation of unique molecular entities tailored for specific drug discovery programs.

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